molecular formula C9H12O3 B1148930 Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate CAS No. 134209-76-0

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

Cat. No.: B1148930
CAS No.: 134209-76-0
M. Wt: 168.18978
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is an organic compound with the molecular formula C9H12O3. It is a derivative of cyclohexene and contains both a ketone and an ester functional group. This compound is used in organic synthesis and has applications in the preparation of various natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

    Cyclization: Cyclization reactions often require acidic or basic conditions to proceed.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted esters and amides.

    Cyclization: Complex ring structures and polycyclic compounds.

Scientific Research Applications

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-oxocyclohex-2-enecarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active products. Its ester and ketone functional groups allow it to undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which make it a valuable intermediate in various synthetic pathways.

Biological Activity

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, commonly referred to in scientific literature, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C9H12O3C_9H_{12}O_3 and a molecular weight of approximately 168.19 g/mol. The compound is characterized by its cyclohexene structure, which contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Boiling PointNot available
Log P (octanol/water)1.47

Synthesis

The synthesis of this compound can be achieved through various methods, including regioselective cyclizations. A notable method involves the alkylation of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester), which serves as a precursor in generating derivatives with enhanced biological activity .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit tumor promotion and progression by targeting angiogenesis—the formation of new blood vessels that supply tumors with nutrients .

In a specific case study, the methanolic extract containing derivatives of Hagemann's ester was found to inhibit cell proliferation and migration in breast carcinoma cell lines (MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Angiogenesis : Compounds derived from this ester have been shown to reduce tube formation on matrigel assays, indicating their potential to inhibit angiogenic processes.
  • Cell Cycle Arrest : Similar compounds have been reported to induce G1 phase arrest in cancer cell lines, effectively slowing down tumor growth.
  • Apoptosis Induction : Evidence suggests that these compounds can promote programmed cell death in malignant cells, contributing to their antitumor efficacy.

Case Studies

  • Study on Angiogenesis Inhibition :
    • Researchers evaluated the effects of this compound on endothelial cells and reported significant reductions in migration and tube formation, suggesting potential applications in cancer therapy .
  • Antiproliferative Effects :
    • In vitro studies demonstrated that treatment with derivatives of Hagemann's ester led to decreased proliferation rates of various cancer cell lines, indicating a broad spectrum of antitumor activity .

Properties

IUPAC Name

methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOJIHXCXNTMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452056
Record name METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35490-07-4
Record name METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of sodium methanolate (90 g, 1.67 mol) in methanol (300 mL) was added dimethyl 2-methyl-6-oxocyclohex-1-ene-1,3-dicarboxylate (150 g, 663.04 mmol) in methanol (150 mL) dropwise with stirring over 30 minutes. The resulting solution was heated to 80° C. for 30 minutes, and the mixture was concentrated in vacuo. The reaction mixture was diluted with H2O/ice (120 mL); then diluted furtherwith acetic acid (130 mL). The resulting solution was extracted with Et2O (3×), and the organic layers were combined and dried over Na2SO4, filtered, and concentrated in vacuo. The final product was purified by distillation under reduced pressure (5 mm Hg), and the fraction was collected at 110˜120° C. Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate was obtained as a yellow oil. MS ESI calcd. for C9H13O3 [M+H]+ 169. found 169.
Name
sodium methanolate
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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